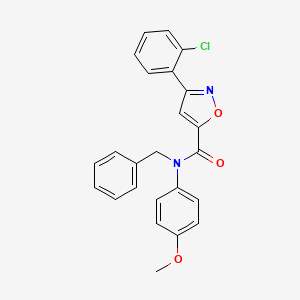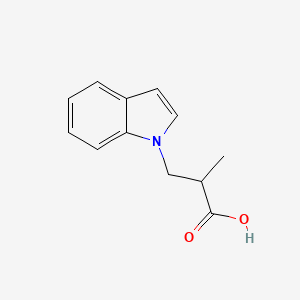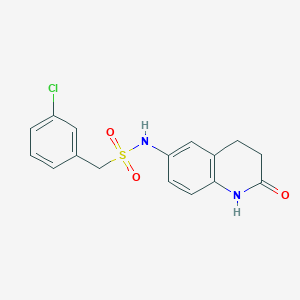
N-benzyl-3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BCO and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
BCO has shown potential applications in various fields of research, including cancer therapy, neuroprotection, and anti-inflammatory effects. In cancer therapy, BCO has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells (Wang et al., 2019). In neuroprotection, BCO has been shown to protect neurons from oxidative stress and reduce inflammation in the brain (Yang et al., 2019). In anti-inflammatory effects, BCO has been shown to reduce inflammation in the lungs and liver (Ma et al., 2019).
Mecanismo De Acción
The mechanism of action of BCO involves the inhibition of various enzymes and signaling pathways. BCO has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling (Wang et al., 2019). BCO has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate intracellular signaling pathways (Yang et al., 2019). Additionally, BCO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation (Ma et al., 2019).
Biochemical and Physiological Effects:
BCO has been shown to have various biochemical and physiological effects. In cancer cells, BCO has been shown to induce apoptosis and inhibit the proliferation of cancer cells (Wang et al., 2019). In neurons, BCO has been shown to protect against oxidative stress and reduce inflammation in the brain (Yang et al., 2019). In the lungs and liver, BCO has been shown to reduce inflammation and oxidative stress (Ma et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BCO in lab experiments is its potential applications in various fields of research, including cancer therapy, neuroprotection, and anti-inflammatory effects. Additionally, BCO has been shown to have low toxicity and high selectivity for its targets (Miao et al., 2018). However, one of the limitations of using BCO in lab experiments is its low solubility in water, which can make it difficult to administer (Wang et al., 2019).
Direcciones Futuras
There are several future directions for the research of BCO. One future direction is the development of BCO analogs with improved solubility and selectivity for its targets. Another future direction is the investigation of BCO in combination with other drugs for cancer therapy. Additionally, the potential applications of BCO in other fields of research, such as cardiovascular disease and diabetes, can also be explored.
Conclusion:
In conclusion, BCO is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method of BCO involves the reaction of 2-chlorobenzonitrile with 4-methoxybenzylamine in the presence of potassium carbonate as a base. BCO has shown potential applications in cancer therapy, neuroprotection, and anti-inflammatory effects. The mechanism of action of BCO involves the inhibition of various enzymes and signaling pathways. BCO has been shown to have various biochemical and physiological effects, including inducing apoptosis, protecting against oxidative stress, and reducing inflammation. One of the advantages of using BCO in lab experiments is its potential applications in various fields of research, while one of the limitations is its low solubility in water. There are several future directions for the research of BCO, including the development of BCO analogs and investigation of BCO in combination with other drugs for cancer therapy.
Métodos De Síntesis
The synthesis of BCO involves the reaction of 2-chlorobenzonitrile with 4-methoxybenzylamine in the presence of potassium carbonate as a base. The resulting intermediate is then reacted with 2-chlorobenzoyl chloride to yield BCO. The overall yield of this synthesis method is approximately 40% (Miao et al., 2018).
Propiedades
IUPAC Name |
N-benzyl-3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-29-19-13-11-18(12-14-19)27(16-17-7-3-2-4-8-17)24(28)23-15-22(26-30-23)20-9-5-6-10-21(20)25/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPYUUQWMCUMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine](/img/structure/B2854662.png)


![(3Z)-3-[ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2854667.png)

![N-[1-(1-Methylcyclopropyl)cyclopropyl]prop-2-enamide](/img/structure/B2854673.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2854675.png)


![3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2854678.png)
![1-{4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2854679.png)

![4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2854681.png)
